molecular formula C11H21NO2 B1428115 4-[(tetrahydro-2H-pyran-4-yl)methoxy]Piperidine CAS No. 933701-53-2

4-[(tetrahydro-2H-pyran-4-yl)methoxy]Piperidine

Cat. No. B1428115
M. Wt: 199.29 g/mol
InChI Key: YVKBJAQUOZCPDB-UHFFFAOYSA-N
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Description

“4-[(tetrahydro-2H-pyran-4-yl)methoxy]Piperidine” is a chemical compound that contains a piperidine ring and a tetrahydropyran ring . The tetrahydropyran ring is a common structural motif in many physiologically active compounds .


Synthesis Analysis

The synthesis of such compounds often involves the use of tetrahydropyranyl (THP) ethers as protecting groups for alcohols . A stereoselective, scalable, and metal-free ring-expansion of monocyclopropanated pyrroles and furans has been developed, leading to value-added highly functionalized tetrahydropyridine and dihydro-2H-pyran derivatives .


Molecular Structure Analysis

The molecular structure of “4-[(tetrahydro-2H-pyran-4-yl)methoxy]Piperidine” can be represented by the SMILES string OCC1(CCOCC1)CNC . The compound has an empirical formula of C8H17NO2 and a molecular weight of 159.23 .


Chemical Reactions Analysis

Tetrahydropyranyl ethers, which are derivatives of tetrahydropyran, are commonly used in organic synthesis. Specifically, the 2-tetrahydropyranyl (THP) group is a common protecting group for alcohols . Alcohols react with 3,4-dihydropyran to give 2-tetrahydropyranyl ethers .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of compounds containing the piperidine structure, such as "4-[(tetrahydro-2H-pyran-4-yl)methoxy]Piperidine," often involves multi-step chemical reactions that yield structurally complex molecules. For instance, the crystal structure of a pyran derivative was established through spectral data and X-ray diffraction, highlighting the molecule's potential for antimicrobial activities based on its structural features (Okasha et al., 2022). Similarly, the one-step synthesis of substituted pyran derivatives using piperidinones showcases the versatility of piperidine in facilitating the synthesis of complex heterocyclic compounds (Shestopalov et al., 2002). These synthetic approaches are crucial for developing new materials and drugs with specific biological activities.

Potential Biological Activities

Polyhydroxylated piperidines are known for their inhibitory effects on oligosaccharide processing enzymes, such as glycosidases and glycosyltransferases, which are important in various biological processes. The diastereoselective dihydroxylation of piperidine derivatives and their exploitation in synthesizing aza-C-linked disaccharide derivatives demonstrate the potential of these compounds in mimicking natural sugars and inhibiting enzyme activities (Kennedy et al., 2005). Additionally, the reaction of piperidine derivatives with other chemical groups has led to the formation of diamides, further illustrating the chemical versatility and potential application of these compounds in creating molecules with varied biological activities (Agekyan & Mkryan, 2015).

Safety And Hazards

While specific safety and hazard information for “4-[(tetrahydro-2H-pyran-4-yl)methoxy]Piperidine” is not available, it’s generally recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling similar chemical compounds . Personal protective equipment and adequate ventilation are also recommended .

Future Directions

The future directions for “4-[(tetrahydro-2H-pyran-4-yl)methoxy]Piperidine” and similar compounds could involve their use in the synthesis of new drugs and bioactive compounds . For instance, tetrahydropyran derivatives are often used as protecting groups in the synthesis of drugs .

properties

IUPAC Name

4-(oxan-4-ylmethoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-5-12-6-2-11(1)14-9-10-3-7-13-8-4-10/h10-12H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVKBJAQUOZCPDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OCC2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601241324
Record name 4-[(Tetrahydro-2H-pyran-4-yl)methoxy]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601241324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(tetrahydro-2H-pyran-4-yl)methoxy]Piperidine

CAS RN

933701-53-2
Record name 4-[(Tetrahydro-2H-pyran-4-yl)methoxy]piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933701-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(Tetrahydro-2H-pyran-4-yl)methoxy]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601241324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-Benzyl-4-(tetrahydro-2H-pyran-4-ylmethoxy)pyridinium bromide (1.9 g) was mixed with MeOH (35 ml), and NaBH4 (850 mg) was added thereto, followed by stirring at room temperature for 1 hour. Acetone (6 ml) was added to the reaction mixture, followed by stirring at room temperature for 30 minutes, and then activated carbon (1 g) was added thereto, followed by stirring at room temperature for 30 minutes and filtering using Celite as a filtration adjuvant. The filtrate was concentrated under reduced pressure. EtOAc and a saturated aqueous sodium hydrogen carbonate solution were added to the obtained residue, and the organic layer was dried over Na2SO4 and concentrated under reduced pressure. The obtained residue was mixed with MeOH (35 ml), and ammonium formate (3 g) and 10% palladium carbon (400 mg) were added thereto, followed by stirring at 50° C. for 4 hours and filtering using Celite, and the filtrate was concentrated under reduced pressure. EtOAc and a saturated aqueous sodium hydrogen carbonate solution were added to the residue, and the organic layer was dried over Na2SO4 and concentrated under reduced pressure. The obtained residue was purified by basic silica gel column chromatography (CHCl3/MeOH) to obtain 4-(tetrahydro-2H-pyran-4-ylmethoxy)piperidine (1.01 g).
Name
1-Benzyl-4-(tetrahydro-2H-pyran-4-ylmethoxy)pyridinium bromide
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step One
Name
Quantity
850 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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